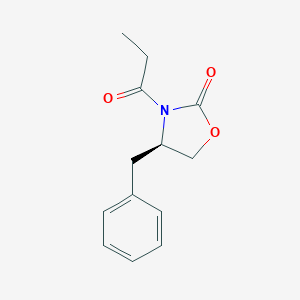
异丁酰氯
描述
Isobutyryl chloride, also known as 2-Methylpropanoyl chloride, is an organic compound with the formula (CH3)2CHCOCl . It is a colorless liquid and is the simplest branched-chain acyl chloride . It has a pungent odor and hydrolyzes in the presence of water .
Synthesis Analysis
Isobutyryl chloride is prepared by the chlorination of isobutyric acid . One synthesis method involves adding isobutyric acid and Cl3CCN to a flask, adding dichloromethane, and stirring at 30 °C under nitrogen. Triphenylphosphine is then added, and the progress of the reaction is monitored by GC .Molecular Structure Analysis
The molecular formula of Isobutyryl chloride is C4H7ClO . The compound has a molar mass of 106.55 g·mol −1 . The structure consists of a carbonyl group (C=O) and a chloride atom attached to the same carbon atom, forming an acyl chloride functional group .Chemical Reactions Analysis
As an ordinary acid chloride, Isobutyryl chloride undergoes many reported transformations. Dehydrohalogenation of Isobutyryl chloride with triethylamine gives 2,2,4,4-tetramethylcyclobutanedione . Treatment of Isobutyryl chloride with hydrogen fluoride yields the corresponding acid fluoride .Physical And Chemical Properties Analysis
Isobutyryl chloride has a density of 1.017 g/mL . It has a melting point of -90 °C and a boiling point of 91-93 °C . It is highly flammable and produces corrosive toxic fumes containing HCl on contact with moist air .科学研究应用
Synthesis of Hyperbranched Polyethylenimines
Isobutyryl chloride is used in the preparation of fully isobutyramide terminated hyperbranched polyethylenimines . These polymers have a highly branched structure and are known for their ability to form complexes with DNA and RNA, making them useful in gene delivery systems.
Separation and Identification of Shikonin Derivatives
In phytochemical research, isobutyryl chloride plays a crucial role in the separation and identification of shikonin and its ester derivatives . These compounds are found in the root epidermis of Echium italicum L. and have significant medicinal properties, including anti-inflammatory and antitumor activities.
Acylation of Ketimine Derivatives
Isobutyryl chloride acts as an acylating agent for the ketimine derivatives of alpha-amino esters . This reaction is important in the synthesis of various organic compounds, which can have applications ranging from pharmaceuticals to materials science.
Modification of Nucleosides and Pyrroles
The compound is also used to modify nucleosides and pyrroles . Nucleoside modification is essential in the development of antiviral and anticancer drugs, while pyrrole modification has implications in the synthesis of conductive polymers.
Preparation of Organic Peroxides
Isobutyryl chloride is involved in the preparation of organic peroxides . Organic peroxides are used as initiators in polymerization reactions and as oxidizing agents in various chemical syntheses.
Intermediate for Dyes and Textile Auxiliaries
Lastly, it serves as an intermediate for dyes, textile auxiliaries, and peroxide compounds . The textile industry utilizes these intermediates to create a wide range of dye compounds and to enhance the quality of fabrics.
作用机制
Target of Action
Isobutyryl chloride, also known as 2-methylpropanoyl chloride, is an organic compound with the formula (CH3)2CHCOCl . It is a colorless liquid and the simplest branched-chain acyl chloride . As an ordinary acid chloride, it is involved in many reported transformations .
Mode of Action
Isobutyryl chloride is known to react with various compounds. For instance, it reacts with guanine to yield N(2)-isobutyrylguanine . It can also undergo dehydrohalogenation with triethylamine to give 2,2,4,4-tetramethylcyclobutanedione . Furthermore, it can be treated with hydrogen fluoride to produce the acid fluoride .
Biochemical Pathways
Isobutyryl chloride is associated with the metabolism of valine, an essential amino acid . Elevated levels of isobutyryl chloride are linked with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism . On the other hand, its isomer, butyrylcarnitine, is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .
Pharmacokinetics
Its physical properties such as density (1017 g/mL at 25 °C ) and boiling point (91–93 °C ) can influence its bioavailability.
Result of Action
The molecular and cellular effects of isobutyryl chloride’s action depend on the specific reactions it undergoes. For example, when it reacts with guanine, it yields N(2)-isobutyrylguanine . This could potentially alter the structure and function of DNA, given that guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA.
Action Environment
Environmental factors can influence the action, efficacy, and stability of isobutyryl chloride. For instance, in the event of a spill, it is recommended to cover it with dry earth, dry sand, or other non-combustible material followed by a plastic sheet to minimize spreading or contact with rain . This suggests that exposure to moisture or other environmental elements could potentially affect its stability and reactivity.
安全和危害
未来方向
Isobutyryl chloride is a versatile acylating agent used in the synthesis of various organic compounds . It has been used in the synthesis of fully isobutyramide terminated hyperbranched polyethylenimines . It has also been used in the separation and identification of shikonin and its ester derivatives in the root epidermis of Echium italicum L . Future research may explore new synthetic applications and safety measures for handling this compound.
属性
IUPAC Name |
2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMOBVGABMBZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Record name | ISOBUTYRYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052542 | |
| Record name | 2-Methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyryl chloride appears as a colorless liquid. Irritates skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid; [Alfa Aesar MSDS] | |
| Record name | ISOBUTYRYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyryl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Isobutyryl chloride | |
CAS RN |
79-30-1 | |
| Record name | ISOBUTYRYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl chloride, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6617F0VJZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of isobutyryl chloride?
A1: Isobutyryl chloride has the molecular formula C4H7ClO and a molecular weight of 106.55 g/mol. Its structure consists of an isopropyl group bonded to a carbonyl group, with a chlorine atom attached to the carbonyl carbon.
Q2: How can isobutyryl chloride be characterized spectroscopically?
A2: Isobutyryl chloride exhibits characteristic peaks in various spectroscopic techniques. In infrared spectroscopy (IR), a strong absorption band around 1800 cm−1 indicates the presence of the carbonyl group [, ]. In proton nuclear magnetic resonance (1H NMR) spectroscopy, the isopropyl group gives rise to characteristic signals.
Q3: Is isobutyryl chloride stable under various conditions?
A3: Isobutyryl chloride is sensitive to moisture and readily hydrolyzes in the presence of water to form isobutyric acid and hydrogen chloride []. It should be stored under anhydrous conditions.
Q4: How is isobutyryl chloride used in acylation reactions?
A4: Isobutyryl chloride is a highly reactive acylating agent commonly employed to introduce the isobutyryl group into molecules. It reacts readily with various nucleophiles, including alcohols [, , ], amines [, , , , ], and enolates [], to form esters, amides, and β-dicarbonyl compounds, respectively.
Q5: Can you provide an example of a reaction where isobutyryl chloride acts as an acylating agent?
A5: In the synthesis of molnupiravir, an antiviral drug, isobutyryl chloride is used for the chemoselective acylation of cytidine’s primary alcohol []. This reaction is carried out in DMF using triethylamine as a base.
Q6: Are there any examples of isobutyryl chloride participating in reactions other than acylations?
A6: Isobutyryl chloride reacts with triethylphosphite to form diethyl isobutyrylphosphonate, demonstrating its participation in the "acyl-Arbuzov" reaction []. This reaction proceeds rapidly at 0°C and provides a valuable intermediate for synthesizing alkyl phosphonates.
Q7: How does the reactivity of isobutyryl chloride compare to other acylating agents?
A7: In a study comparing the acylation rates of anilines with different acylating agents, isobutyryl chloride was found to be more reactive than dimethylketen but less reactive than isobutyryl bromide []. Interestingly, the addition of carboxylic acids, like isobutyric acid, catalyzed the acylation reaction with dimethylketen but not with isobutyryl halides. This suggests different mechanisms are at play depending on the acylating agent used.
Q8: How does the structure of isobutyryl chloride influence its reactivity?
A8: The presence of the chlorine atom, being a good leaving group, makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack and making isobutyryl chloride a reactive acylating agent. The branched isopropyl group can also exert steric effects, influencing the reactivity and selectivity of reactions involving isobutyryl chloride [].
Q9: How can the stability of isobutyryl chloride be improved for storage or specific applications?
A9: Due to its reactivity with water, isobutyryl chloride is typically stored under anhydrous conditions, often under an inert atmosphere. For reactions, it is often used in anhydrous solvents like dichloromethane, tetrahydrofuran, or diethyl ether [, , ].
Q10: What safety precautions should be taken when handling isobutyryl chloride?
A10: Isobutyryl chloride is corrosive and should be handled with care. It can cause severe skin burns and eye damage. It is also harmful if inhaled. Proper personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this reagent.
Q11: What are some applications of isobutyryl chloride in the synthesis of biologically active molecules?
A11: Isobutyryl chloride plays a crucial role in the synthesis of various pharmaceuticals and biologically active compounds. For example, it is employed in preparing molnupiravir, a promising oral drug for treating COVID-19 [], and bortezomib, a proteasome inhibitor used in cancer therapy [].
Q12: Are there any applications of isobutyryl chloride in material science or other fields?
A12: While the provided research papers mainly focus on its use in organic synthesis, isobutyryl chloride's reactivity makes it a potential building block for various materials. For instance, it can be utilized to modify polymers, introducing the isobutyryl group to alter their properties [].
Q13: Are there any alternative reagents or methods that can be used in place of isobutyryl chloride for specific applications?
A13: The choice of whether to use isobutyryl chloride or an alternative depends on the specific reaction and desired outcome. For instance, while isobutyryl chloride is commonly used for acylation, alternative acylating agents like isobutyric anhydride [] or carboxylic acid/dimethylketen systems [] can be employed depending on the desired reactivity and selectivity.
Q14: What research tools and techniques are commonly employed to study reactions involving isobutyryl chloride?
A14: Researchers use various techniques to investigate reactions with isobutyryl chloride, including nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and identify products [, ], infrared (IR) spectroscopy to characterize functional groups [, ], and gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds [].
Q15: How does research on isobutyryl chloride connect to different scientific disciplines?
A15: The study of isobutyryl chloride spans organic chemistry, medicinal chemistry, and material science. For example, understanding its reactivity and selectivity in organic synthesis is crucial for developing new synthetic methods and strategies. These methodologies can then be applied in medicinal chemistry to synthesize novel drug candidates, including antiviral agents like molnupiravir [] and anticancer therapeutics like bortezomib [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



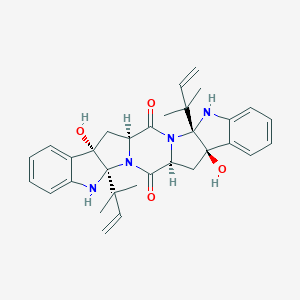
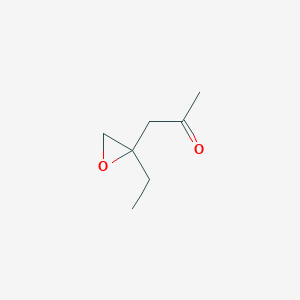
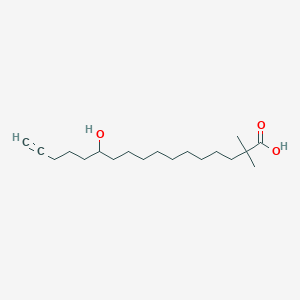
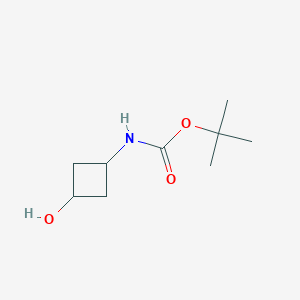
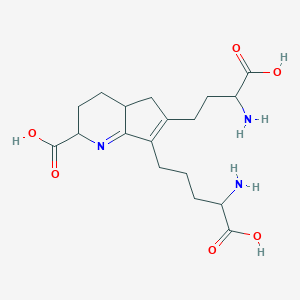




![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)
